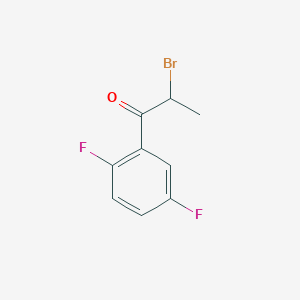
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Descripción general
Descripción
The compound 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a brominated ketone with a difluorophenyl group. It is related to various brominated compounds and ketones that have been studied for their potential applications in organic synthesis and pharmaceuticals. The presence of bromine and fluorine atoms in the compound suggests its potential utility in the synthesis of complex molecules due to the reactivity of these halogens.
Synthesis Analysis
The synthesis of related brominated compounds involves various strategies. For instance, a chemoenzymatic strategy has been developed for the synthesis of enantioenriched amines, which are precursors to antimicrobial agents like Levofloxacin, starting from bromophenols or brominated pyridine derivatives . Another study reports the synthesis of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, which reacts with aromatic amines and sodium thiocyanate to yield thiazoles, indicating the versatility of brominated synthons in drug discovery .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the structure of 1,3-bis(4'-bromophenyl)propane-1,2,3-trione has been determined, providing insights into the localization of π-character in the phenyl rings and carbonyl groups . Similarly, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one has been analyzed, revealing details about its stereochemistry .
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. Photodissociation studies of brominated alcohols have shown the formation of Br radicals, which are important intermediates in organic reactions . Bromination of cyclopentenones has been explored, demonstrating regio- and chemoselectivity depending on the brominating reagent and solvent . Additionally, Michael initiated ring closure reactions of bromoacrylic acid derivatives have been used to form cyclopropanes and heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of bromine and other substituents. The photodissociation dynamics of brominated alcohols have been studied, providing information on the translational energy distributions and anisotropy parameters of the resulting Br fragments . The reactivity of brominated synthons like 2,3-dibromo-1-(phenylsulfonyl)-1-propene in the synthesis of furans and cyclopentenones has been investigated, highlighting the influence of the bromine atoms on the reaction pathways .
Aplicaciones Científicas De Investigación
Bromination Methods in Organic Synthesis
Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, which can be related to the synthesis of compounds like 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. They found that using different brominating reagents and solvents allows the introduction of bromine atoms into various positions of the molecule, which is crucial in organic synthesis for preparing a variety of useful substances (Shirinian et al., 2012).
Enzymatic Strategies in Synthesis
Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched amines and ketones from brominated compounds, which includes derivatives of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. Their work demonstrates the potential of using biocatalysts for selective and efficient synthesis, contributing to the development of pharmaceutical precursors like Levofloxacin (Mourelle-Insua et al., 2016).
Stability and Reactivity of Halogenated Compounds
Scott et al. (2004) investigated the stability and reactivity of 2,5-difluorophenyl lithium and Grignard reagents, which are closely related to the synthesis and transformations of compounds like 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. This research provides insights into the preparation and use of these reagents in carbonyl addition reactions, which are fundamental in organic chemistry (Scott et al., 2004).
Polymerization Catalysts
Miyakoshi et al. (2005) studied a nickel-catalyzed chain-growth polymerization process, which involves bromine-containing compounds similar to 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. This research is significant in the field of polymer chemistry, showing how such compounds can be used in creating well-defined polymers (Miyakoshi et al., 2005).
Spectroscopic Analysis and Chemical Properties
Ramesh et al. (2020) conducted spectroscopic and quantum chemistry studies on bromo-based chalcone derivatives, which are structurally similar to 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. These studies provide detailed information about the molecular structure, vibrational frequencies, and electronic properties of such compounds, which are useful in understanding their chemical behavior (Ramesh et al., 2020).
Propiedades
IUPAC Name |
2-bromo-1-(2,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYATSSPBCRXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,5-difluorophenyl)propan-1-one | |
CAS RN |
186036-04-4 | |
| Record name | 2-bromo-1-(2,5-difluorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)
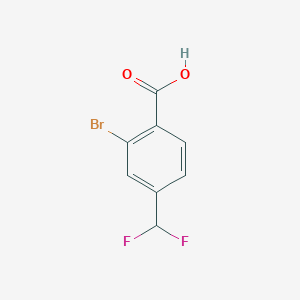

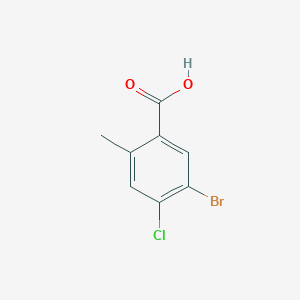
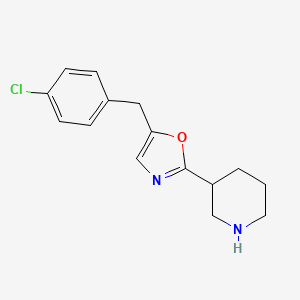
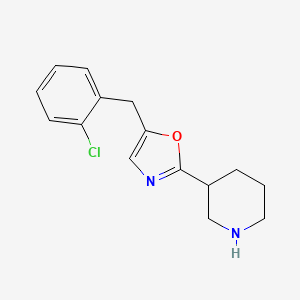
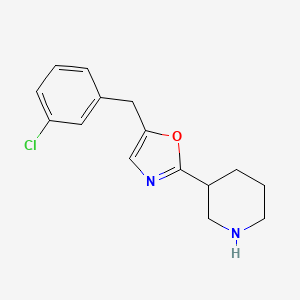
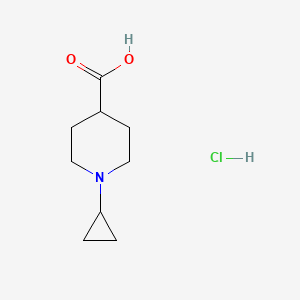

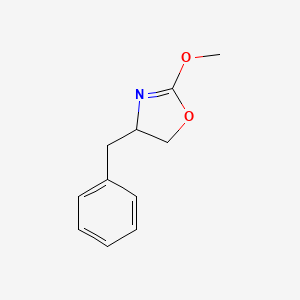
![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)
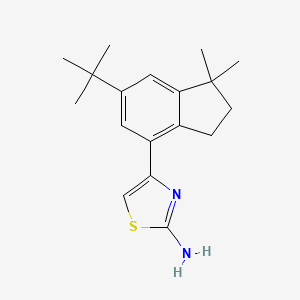
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)